ethyl 1-(2-chlorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2-chlorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridazine ring, a chlorophenyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-chlorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the chlorophenyl and trifluoromethylphenyl groups. Common synthetic routes may involve the use of reagents such as hydrazine, ethyl acetoacetate, and various chlorinated and fluorinated aromatic compounds. Reaction conditions often include refluxing in organic solvents and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-chlorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chlorophenyl and trifluoromethylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents on the aromatic rings .
Scientific Research Applications
Ethyl 1-(2-chlorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ethyl 1-(2-chlorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 1-(2-chlorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 1-(2-bromophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate
- Ethyl 1-(2-fluorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate
These compounds share similar structural features but differ in the halogen substituent on the phenyl ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties, highlighting the uniqueness of each derivative .
Properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-6-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N3O5/c1-2-33-21(32)20-17(11-19(31)29(28-20)16-9-4-3-8-15(16)23)34-12-18(30)27-14-7-5-6-13(10-14)22(24,25)26/h3-11H,2,12H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTSCXWMBAYSQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.